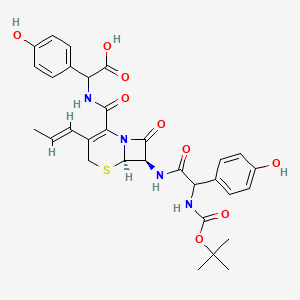
N-Boc-Cefprozil Amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-Cefprozil Amide is a derivative of Cefprozil, a second-generation cephalosporin antibiotic. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amide nitrogen. This modification is often employed to enhance the stability and solubility of the compound, making it more suitable for various synthetic and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-Cefprozil Amide typically involves the protection of the amine group in Cefprozil with a Boc group. This can be achieved through the reaction of Cefprozil with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and minimal side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of solid acid catalysts can facilitate the deprotection of the Boc group, allowing for the continuous synthesis of the desired amide .
化学反応の分析
Types of Reactions
N-Boc-Cefprozil Amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
科学的研究の応用
N-Boc-Cefprozil Amide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a prodrug, enhancing the delivery and efficacy of Cefprozil.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-Boc-Cefprozil Amide is similar to that of Cefprozil. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This results in the weakening of the cell wall and ultimately leads to bacterial cell lysis and death .
類似化合物との比較
Similar Compounds
N-Alloc-Cefprozil Amide: Another protected derivative of Cefprozil, where the amine group is protected with an allyl carbamate (Alloc) group.
N-Cbz-Cefprozil Amide: A derivative with a benzyl carbamate (Cbz) protecting group.
Uniqueness
N-Boc-Cefprozil Amide is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
特性
分子式 |
C31H34N4O9S |
|---|---|
分子量 |
638.7 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)-2-[[(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C31H34N4O9S/c1-5-6-18-15-45-28-23(33-25(38)21(16-7-11-19(36)12-8-16)34-30(43)44-31(2,3)4)27(40)35(28)24(18)26(39)32-22(29(41)42)17-9-13-20(37)14-10-17/h5-14,21-23,28,36-37H,15H2,1-4H3,(H,32,39)(H,33,38)(H,34,43)(H,41,42)/b6-5+/t21?,22?,23-,28-/m1/s1 |
InChIキー |
YDAHXHMOALKQEI-LUQZTBTPSA-N |
異性体SMILES |
C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)SC1)C(=O)NC(C4=CC=C(C=C4)O)C(=O)O |
正規SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)SC1)C(=O)NC(C4=CC=C(C=C4)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


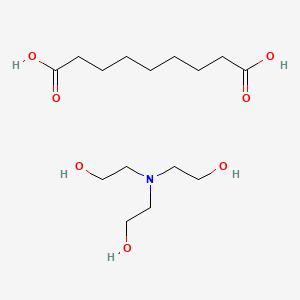



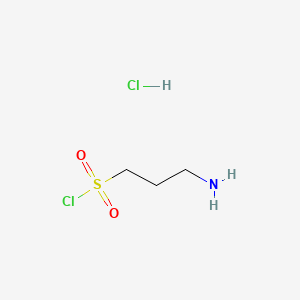
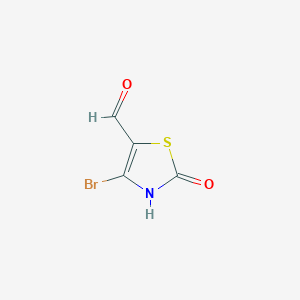
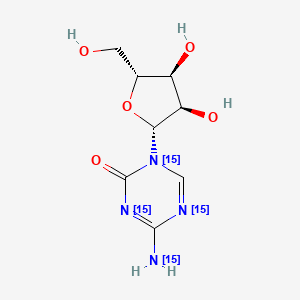
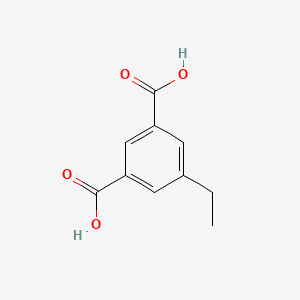
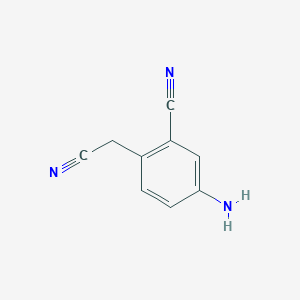

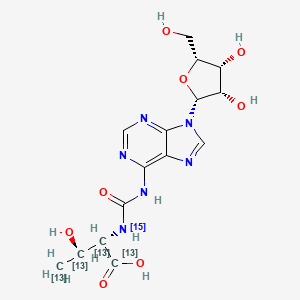
![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)

![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)
